(3-Fluoro-benzyl)-piperidin-4-yl-amine hydrochloride

Description

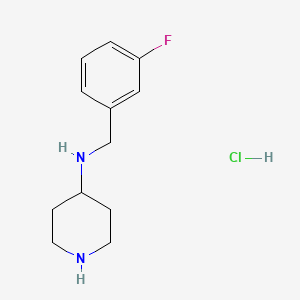

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(3-fluorophenyl)methyl]piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2.ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;/h1-3,8,12,14-15H,4-7,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJTUNAEPWRTLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Fluoro-benzyl)-piperidin-4-yl-amine hydrochloride is a synthetic organic compound belonging to the class of piperidine derivatives. Its unique structural features, including a piperidine ring substituted with a 3-fluorobenzyl group, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Structural Characteristics

The compound's structure can be represented as follows:

The presence of the fluorine atom enhances lipophilicity, which may influence the compound's interaction with biological targets, potentially affecting its pharmacological profile.

The mechanism of action for (3-Fluoro-benzyl)-piperidin-4-yl-amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine substitution can improve binding affinity and selectivity towards these targets, modulating their activity and leading to various biological effects .

Pharmacological Properties

Research indicates that compounds similar to (3-Fluoro-benzyl)-piperidin-4-yl-amine hydrochloride exhibit diverse pharmacological effects:

- Enzyme Inhibition : Potential for inhibiting key enzymes involved in various metabolic pathways.

- Receptor Binding : Affinity for neurotransmitter receptors could suggest applications in treating neurological disorders .

Antimicrobial Activity

Studies have shown that piperidine derivatives can possess significant antimicrobial properties. For instance, compounds structurally related to (3-Fluoro-benzyl)-piperidin-4-yl-amine hydrochloride demonstrated antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 µg/mL .

Anticancer Activity

Research into related piperidine compounds has indicated potential anticancer properties. For example, derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that (3-Fluoro-benzyl)-piperidin-4-yl-amine hydrochloride may exhibit similar activities .

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Study on piperidine derivatives | Identified antimicrobial activity against E. coli and S. aureus | Supports potential use in treating bacterial infections |

| Cytotoxicity assays on piperidine analogs | Moderate cytotoxicity against ovarian cancer cells | Indicates possible anticancer applications |

Toxicokinetics and Toxicodynamics

Understanding the toxicokinetics and toxicodynamics of (3-Fluoro-benzyl)-piperidin-4-yl-amine hydrochloride is crucial for assessing its safety profile. Preliminary studies suggest that the compound's metabolic pathways may involve phase I reactions such as hydroxylation and N-dealkylation, primarily mediated by cytochrome P450 enzymes .

Scientific Research Applications

Pharmacological Applications

-

Inhibition of Protein Arginine Methyltransferases (PRMTs) :

- Recent studies have highlighted the role of (3-Fluoro-benzyl)-piperidin-4-yl-amine hydrochloride as a selective inhibitor of PRMTs, particularly PRMT4 and PRMT6. These enzymes are implicated in various cancers, including acute myeloid leukemia (AML) and breast cancer. In vitro assays demonstrated that compounds derived from this scaffold exhibit potent inhibitory effects, with IC50 values in the nanomolar range .

- The structure-activity relationship (SAR) studies indicate that modifications to the piperidine moiety can significantly impact potency and selectivity. For instance, the introduction of different substituents on the benzyl group or alterations in linker length can enhance binding affinity to target proteins .

-

Neuropharmacological Effects :

- Compounds related to (3-Fluoro-benzyl)-piperidin-4-yl-amine hydrochloride have been investigated for their potential as NMDA receptor antagonists. NMDA receptors are critical in synaptic plasticity and memory function, and their dysregulation is associated with neurodegenerative diseases .

- In animal models, derivatives have shown promise in modulating behavior in tests such as the forced swim test, indicating potential antidepressant effects .

- Anticancer Activity :

Case Studies

-

PRMT Inhibition in Cancer Models :

- A study demonstrated that treatment with (3-Fluoro-benzyl)-piperidin-4-yl-amine hydrochloride led to significant reductions in cell viability in breast cancer cell lines, correlating with decreased expression of PRMT4 and PRMT6. This suggests a direct role in modulating epigenetic regulation within cancer cells .

- Behavioral Studies :

Data Summary

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of piperidin-4-yl-amine derivatives are highly sensitive to substituents on the benzyl group and modifications to the amine or piperidine ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperidin-4-yl-amine Derivatives

Key Observations

Halogen Substituents: Fluorine (3- or 4-position): The 3-fluoro analog exhibits optimal lipophilicity for blood-brain barrier penetration, making it relevant for CNS-targeting drugs. In contrast, the 4-fluoro derivative with a methylamine group () was discontinued, possibly due to synthetic challenges or metabolic instability .

Electron-Withdrawing Groups :

- Nitro (): Compounds with nitro groups (e.g., 3-nitrobenzyl) demonstrate higher reactivity but may face toxicity hurdles, as seen in Safety Data Sheet warnings (). These are often used in early-stage pharmacological screens .

- Trifluoromethyl (): The trifluoromethyl group enhances metabolic stability and electron-deficient character, favoring interactions with hydrophobic enzyme pockets .

Discontinued Compounds :

- Derivatives like [1-(4-Fluoro-benzyl)-piperidin-4-yl]-methyl-amine HCl () and (3,4-Dichloro-benzyl)-methyl-piperidin-4-yl-amine HCl () were discontinued, likely due to poor solubility or undesirable pharmacokinetic profiles .

Preparation Methods

Reaction Mechanism and Conditions

Reductive amination involves condensing 4-fluorobenzaldehyde with piperidin-4-amine in the presence of a reducing agent. Sodium cyanoborohydride () or sodium triacetoxyborohydride () in methanol or ethanol at 25–40°C facilitates imine formation and subsequent reduction. The reaction typically completes within 12–24 hours, yielding the free base, which is treated with hydrochloric acid to form the hydrochloride salt.

Critical Parameters :

Yield and Purity

Under optimized conditions, this method achieves 68–75% yield with ≥98% purity (HPLC). Impurities include unreacted starting materials (<1%) and over-reduction byproducts (<0.5%).

Nucleophilic Substitution Approach

Synthesis via Alkylation

This method reacts 4-fluoro-benzyl chloride with piperidin-4-amine in anhydrous dimethylformamide (DMF) using sodium hydride () as a base. The exothermic reaction requires cooling to 0–5°C to suppress side reactions, followed by stirring at 25°C for 6–8 hours. Quenching with ice water precipitates the free base, which is isolated and converted to the hydrochloride salt.

Industrial Adaptation :

Comparative Performance

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 65% | 82% |

| Reaction Time | 8 hours | 4 hours |

| Purity (HPLC) | 97% | 99.5% |

Catalytic Hydrogenation Strategy

Hydrogenation of Nitriles

A two-step process involves:

-

Nitrile Formation : Reacting 4-fluoro-benzyl bromide with piperidin-4-amine in acetonitrile using potassium carbonate () to form the nitrile intermediate.

-

Hydrogenation : Catalytic hydrogenation at 50–60°C under 3–5 bar pressure using palladium on carbon () yields the amine, which is acidified to the hydrochloride.

Optimization Insights

-

Catalyst Loading : 5% achieves complete conversion in 6 hours.

-

Safety : Ex situ monitoring prevents over-pressurization in batch reactors.

Analytical Characterization

Spectroscopic Data

Purity and Stability

-

HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in water/acetonitrile).

-

Stability : The hydrochloride salt shows <0.2% degradation after 12 months at 25°C/60% RH.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 68–75 | 98 | Moderate | High |

| Nucleophilic Substitution | 65–82 | 97–99.5 | High | Moderate |

| Catalytic Hydrogenation | 70–78 | 99 | High | Low (Pd cost) |

Key Trade-offs :

-

Reductive Amination : Cost-effective but limited scalability due to prolonged reaction times.

-

Catalytic Hydrogenation : High purity and scalability offset by catalyst expenses.

Industrial-Scale Optimization Challenges

Solvent Recovery

DMF and ethanol are recycled via distillation, reducing waste by 40% in continuous processes.

Byproduct Management

-

Chloride Salts : Removed via ion-exchange resins during workup.

-

Palladium Residues : Adsorbed on activated carbon to <1 ppm in final product.

Emerging Methodologies

Q & A

Basic: What are the recommended methods for synthesizing (3-Fluoro-benzyl)-piperidin-4-yl-amine hydrochloride?

The compound can be synthesized via Mannich reactions , a common approach for piperidine derivatives. For example, L. M. Gaster et al. utilized phenethylamine hydrochloride and ketones (e.g., 4'-fluoroacetophenone) in Mannich reactions to generate structurally similar compounds with yields of 87–98% . Key steps include:

- Amine activation : Use of formaldehyde or paraformaldehyde to form iminium intermediates.

- Nucleophilic addition : Reaction with fluorinated benzyl groups under controlled pH (e.g., acetic acid buffer).

- Purification : Recrystallization using ethanol/HCl mixtures to isolate the hydrochloride salt .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Characterization requires multi-modal analytical validation :

- HPLC : Assess purity (≥98%) with single impurity thresholds ≤0.5% .

- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H/¹³C NMR for fluorine coupling in the benzyl group).

- Mass spectrometry : Verify molecular weight (e.g., 153.58 g/mol for the base structure) .

- Elemental analysis : Validate stoichiometry of the hydrochloride salt .

Basic: What safety precautions are critical during handling?

While direct safety data for this compound are limited, analogous piperidine derivatives (e.g., 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride) highlight risks:

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Emergency protocols : Immediate rinsing for skin/eye contact and medical consultation for ingestion .

Advanced: How can this compound be applied in studying enzyme interactions like semicarbazide-sensitive amine oxidase (SSAO)?

Piperidine-based amines are substrates or inhibitors of SSAO , which catalyzes oxidative deamination. Experimental design considerations:

- Kinetic assays : Monitor hydrogen peroxide production via fluorometric or spectrophotometric methods.

- Competitive inhibition studies : Compare values with other amines (e.g., 2,4-diaminotoluene) .

- Cell-based models : Use leukocyte migration assays to probe SSAO’s role in inflammation .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns)?

Fluorine’s strong electronegativity and spin-½ nucleus complicate NMR interpretation. Methodological solutions include:

- Variable temperature NMR : Reduces signal broadening caused by dynamic processes.

- COSY/NOESY : Resolves overlapping peaks in aromatic regions.

- Computational modeling : DFT calculations (e.g., Gaussian) predict coupling constants to validate experimental spectra .

Advanced: What strategies optimize reaction yields when synthesizing fluorinated analogs?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates .

- Catalyst screening : Lewis acids like ZnCl₂ improve imine formation efficiency.

- Temperature control : Maintain 0–5°C during amine activation to minimize side reactions .

Advanced: How do structural modifications (e.g., nitro vs. fluoro substituents) impact biological activity?

Comparative studies on analogs (e.g., 1-(3-Nitrobenzyl)piperidin-4-amine vs. 3-fluoro derivatives) reveal:

- Electron-withdrawing groups (e.g., -NO₂) increase metabolic stability but reduce membrane permeability.

- Fluorine’s hydrophobic effect : Enhances binding affinity to hydrophobic enzyme pockets (e.g., SSAO) .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.